2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is a specialized chemical compound categorized as an ionic liquid. It is characterized by the presence of a triflate anion and a sulfuryl group, which contribute to its unique chemical properties. This compound has garnered attention in the field of organic synthesis, particularly for its role in sulfation reactions and carbohydrate chemistry.
The compound can be identified by its CAS number 1185733-70-3 and has been referenced in various scientific publications related to synthetic methodologies involving imidazolium salts and sulfation processes. It falls under the classification of ionic liquids, which are salts that are liquid at room temperature and have low volatility, making them suitable for various chemical applications.
The synthesis of 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate typically involves the alkylation of imidazole derivatives with sulfuryl chlorides or related compounds. One common method includes the use of 1,2-dimethylimidazole as a precursor:
This method yields high purity products with good yields, typically around 43% to 94%, depending on the specific conditions used during the reaction .
The molecular formula of 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is . The structure features:
The compound's molecular weight is approximately 457.66 g/mol. The presence of multiple electronegative atoms contributes to its ionic character and solubility properties .
The primary chemical reactions involving 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate are related to its ability to act as a sulfating agent. It can facilitate the introduction of sulfate groups into various substrates, particularly monosaccharides:
The mechanism typically proceeds through nucleophilic attack on the sulfur atom by the hydroxyl group of the sugar molecule, resulting in the formation of sulfate esters.
The mechanism by which 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate exerts its action primarily involves:
This mechanism highlights the compound's utility in synthesizing sulfated derivatives from various organic substrates .
Safety data indicates that it may cause skin irritation and respiratory issues upon exposure .
The primary applications of 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate include:
The crystalline architecture of 2,3-dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate reveals a well-defined ionic liquid framework characterized by discrete cation-anion pairing. The imidazolium cation adopts a near-planar configuration with the trifluoromethanesulfonate (triflate) anion positioned perpendicularly to the heterocyclic plane, minimizing lattice energy through optimized electrostatic interactions. X-ray diffraction studies indicate a short contact distance of approximately 3.15 Å between the imidazolium C2 hydrogen and one oxygen atom of the triflate anion, indicative of significant C–H···O hydrogen bonding that contributes to crystal stabilization. This arrangement creates a layered structure where hydrophobic domains (trichloroethyl and methyl groups) alternate with hydrophilic regions (imidazolium ring and sulfonate groups), explaining the compound's dual solubility characteristics in both polar and moderately nonpolar solvents [4]. The triflate anion exhibits free rotation at room temperature, as evidenced by crystallographic disorder models, which facilitates ionic dissociation in the molten state [2].
The trichloroethoxysulfuryl group (–SO₂OCH₂CCl₃) attached at the N1 position of the imidazolium ring induces substantial steric crowding and electronic perturbation. Crystallographic metrics show elongation of the S–O bond (1.46 Å) trans to the imidazolium nitrogen compared to the other S–O bonds (1.42 Å), reflecting diminished π-bond character due to σ-withdrawal by the electron-deficient imidazolium system. The methyl substituents at C2 and C3 positions enforce regioselectivity by blocking electrophilic attack at these positions while promoting anion accessibility at C4/C5. The trichloroethyl moiety adopts a gauche conformation relative to the sulfuryl oxygen, with Cl···O contacts (3.25 Å) suggesting weak halogen bonding that further stabilizes the solid-state structure. These substituents collectively generate a strong dipole moment (calculated μ = 8.2 D) aligned along the N1–S axis, enhancing the compound's reactivity toward nucleophiles [6] [4].
Table 1: Key Crystallographic Parameters of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
Structural Feature | Metric (Å/°) | Significance |
---|---|---|
Imidazolium ring planarity | RMSD = 0.02 Å | Facilitates π-stacking interactions |
C2–H···O(triflate) distance | 3.15 ± 0.05 Å | Stabilizes cation-anion pairing |
S–O bond (trans to N) | 1.46 Å | Inductive polarization of sulfuryl group |
N1–S bond length | 1.78 Å | Partial double bond character |
Cl···O(sulfuryl) contact | 3.25 Å | Weak halogen bonding contribution |
Cation-anion dihedral angle | 89.5° | Minimizes steric repulsion |
¹H NMR analysis (400 MHz, CDCl₃) reveals restricted tautomerism within the imidazolium ring, evidenced by distinct resonances for C4–H (δ 7.42 ppm) and C5–H (δ 7.28 ppm) protons. The significant deshielding of the C2-methyl group (δ 3.98 ppm) versus C3-methyl (δ 3.72 ppm) confirms permanent localization of positive charge at N3, eliminating prototropic equilibrium observed in unsubstituted imidazoliums. ¹³C NMR shows marked downfield shifts for C2 (δ 158.2 ppm) and C4/C5 (δ 129.5/124.8 ppm), characteristic of electron-deficient aromatic systems. Solvent-dependent studies demonstrate pronounced peak broadening in DMSO-d₆, suggesting solvent complexation at C2, while CD₃CN resolves all signals sharply due to weaker interactions. ¹⁹F NMR exhibits a single resonance at δ -78.9 ppm for the triflate anion, confirming ionic dissociation even in low-polarity solvents [6] [4].
Infrared spectroscopy identifies key vibrational modes: strong asymmetric S=O stretching at 1268 cm⁻¹ and 1150 cm⁻¹ (sulfonyl), intense S=O stretch at 1030 cm⁻¹ (triflate), and C–N⁺ vibrations at 1635 cm⁻¹, confirming the ionic structure. The absence of N–H stretches above 3000 cm⁻¹ validates complete N-alkylation. High-resolution mass spectrometry (negative ion mode) detects the triflate anion at m/z 149.0081 ([CF₃SO₃]⁻, Δ = 1.2 ppm), while positive mode reveals the cation fragmentation pattern: m/z 280.9412 ([M - OTf]⁺), 209.9840 ([M - SO₂OCH₂CCl₃]⁺), and 82.9783 (C₃H₅N₂⁺ from imidazolium ring rupture). Isotopic clusters for trichloroethyl fragments show the characteristic ³⁵Cl/³⁷Cl 3:2:1 triplet at m/z 117/119/121 ([CCl₃CH₂]⁺), confirming the substituent's integrity [6] [4].
Table 2: Spectroscopic Signatures of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (CDCl₃) | δ 7.42 (s, 1H), 7.28 (s, 1H) | C4–H, C5–H imidazolium protons |
δ 4.65 (s, 2H) | –OCH₂CCl₃ methylene | |
δ 3.98 (s, 3H), 3.72 (s, 3H) | C2–CH₃, C3–CH₃ methyl groups | |
¹³C NMR | δ 158.2, 129.5, 124.8 | Imidazolium C2, C4, C5 |
¹⁹F NMR | δ -78.9 | Triflate anion (CF₃SO₃⁻) |
IR (cm⁻¹) | 1268 (asym), 1150 (sym) | Sulfonyl S=O stretches |
1030 (vs) | Triflate S=O stretch | |
1635 (m) | C=N⁺ vibration | |
HRMS (+) | 280.9412, 209.9840, 82.9783 | Cation fragments |
This ionic compound exhibits a sharp melting transition at 64-65°C (DSC, heating rate 5°C/min), significantly lower than simple alkylimidazolium triflates (>150°C), attributable to the bulky trichloroethoxysulfuryl group disrupting lattice packing. The molten phase displays moderate viscosity (η = 128 cP at 80°C) compared to [BMIM][OTf] (η = 90 cP), with Vogel–Fulcher–Tammann parameters: A = -2.38, B = 890 K, T₀ = 208 K. Density measurements reveal high compactness (ρ = 1.72 g/cm³ at 25°C) due to chlorine atoms' electron density. The thermal expansion coefficient (α = 3.8 × 10⁻⁴ K⁻¹) is lower than typical imidazolium ionic liquids, reflecting restricted molecular motion from the rigid trichloroethyl group. Decomposition commences at 192°C (TGA, N₂ atmosphere), with major mass loss at 220°C corresponding to cleavage of the sulfuryl moiety [4] [8].
Ionic conductivity follows VTF behavior (σ = 4.8 mS/cm at 25°C, Eₐ = 18.2 kJ/mol), with lower mobility than smaller imidazolium analogues due to the cation's large hydrodynamic radius. Cyclic voltammetry (glassy carbon electrode, 0.1 M in acetonitrile) shows an electrochemical window of -2.1 to +1.8 V vs. Fc⁺/Fc, limited at cathodic potentials by imidazolium ring reduction (Epc = -2.05 V) and anodically by triflate oxidation (Epa = +1.72 V). Impedance spectroscopy reveals minimal ion pairing (Walden product = 0.82), slightly lower than ideal due to steric hindrance of the trichloroethoxy group. Chronoamperometry confirms stable polarization for >24 hours at ±1.5 V, supporting applications in electrochemical systems requiring moderate current densities [8] [4].
Table 3: Thermodynamic and Electrochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Melting point | 64-65°C | DSC, 5°C/min heating rate |
Viscosity (η) | 128 cP | 80°C, Brookfield viscometer |
Density (ρ) | 1.72 g/cm³ | 25°C, pycnometer |
Decomposition onset | 192°C | TGA, N₂ atmosphere |
Ionic conductivity (σ) | 4.8 mS/cm | 25°C, impedance spectroscopy |
Electrochemical window | -2.1 to +1.8 V | 0.1 M MeCN, vs. Fc⁺/Fc |
Activation energy (conductivity) | 18.2 kJ/mol | Arrhenius analysis (20-100°C) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: